molecular formula C14H19N3O9 B1214150 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose CAS No. 80321-89-7

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

Cat. No. B1214150
CAS RN: 80321-89-7
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-DHGKCCLASA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a compound with the molecular formula C14H19N3O9 . It is a carbohydrate that has been used in the synthesis of disaccharides and D-glucose6-phosphate . It is also a highly valuable intermediate towards the synthesis of heparin-like GAGs .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One method involves the use of freshly prepared triflic azide for the amine to azide conversion . More recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative . Another method involves the preparation of the compound from D-mannose .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate . The molecular weight of the compound is 373.32 g/mol .


Chemical Reactions Analysis

The 2-azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It also plays an important role in α-selective glycosylations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 373.32 g/mol . It is a powder and has an optical activity of [α]/D +2.9±0.4°, c = 1 in chloroform .

Scientific Research Applications

Nanoparticle Fabrication

This compound is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . Two methods are used for this purpose: single emulsion solvent evaporation and the nanoprecipitation method . These nanoparticles are spherical in shape with consistent and reliable nanometric particle size .

Metabolic Processing

The compound-loaded PLGA nanoparticles are used for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Synthesis of Disaccharides

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is used in the synthesis of disaccharides . It is a key constituent within the biomedical sector .

Preparation of Anionic Surfactants

Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

Antiviral Medications

This compound assumes a pivotal function as a precursor for synthesizing diverse antiviral nucleosides . It holds tremendous importance in the advancement of antiviral medications targeting ailments arising from viral infections .

Synthesis of Azido-Sugars and Glycoconjugates

Its acetylated glucose backbone, coupled with an azido functional group, renders it an invaluable precursor for synthesizing azido-sugars and glycoconjugates .

Future Directions

The compound has been used as a highly valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . The development of new methods for the amine to azide conversion, such as the use of imidazole sulfonyl azide salts, represents a promising direction for future research .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001163
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

CAS RN

80321-89-7
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80321-89-7
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